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Introduction
Prostate-specific membrane antigen (PSMA) has emerged as a critical biomarker and

therapeutic target in the management of prostate cancer. Its overexpression on the surface of

prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an

ideal candidate for targeted imaging and radionuclide therapy. MIP-1095, a urea-based small

molecule inhibitor of PSMA, has shown significant promise as a theranostic agent, capable of

being labeled with different radioisotopes for both diagnostic imaging and targeted

radiotherapy. This technical guide provides a comprehensive overview of MIP-1095, detailing

its synthesis, experimental evaluation, and clinical development.

Core Compound Details
MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-

iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a potent inhibitor of the glutamate

carboxypeptidase activity of PSMA.[1] Its structure incorporates a glutamate-urea-lysine motif,

which is responsible for its high-affinity binding to the enzymatic active site of PSMA.[2] The

phenyl group can be readily substituted with a radioisotope of iodine, allowing for its use in

nuclear medicine applications.
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The following tables summarize the key quantitative data reported for MIP-1095 and its

radioiodinated analogues.

Table 1: In Vitro Binding Affinity and Potency

Parameter Value
Cell Line/Assay
Condition

Reference

Ki 0.24 ± 0.14 nM

LNCaP cellular

lysates (NAALADase

enzymatic activity

inhibition)

[1]

Kd 0.81 ± 0.39 nM

LNCaP human

prostate cancer cells

([123I]MIP-1095)

[1]

Table 2: Human Biodistribution of 124I-MIP-1095 (Dosimetry Study)

Organ
Mean Absorbed Dose
(mGy/MBq)

Reference

Salivary Glands 4.6 [3]

Liver 1.5 [3]

Kidneys 1.5 [3]

Red Marrow 0.37 [4]

Table 3: Dosimetry Estimates for 131I-MIP-1095 in Humans

Organ
Mean Absorbed Dose
(mSv/MBq)

Reference

Salivary Glands 3.8 [4]

Liver 1.7 [4]

Kidneys 1.4 [4]
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Experimental Protocols
Synthesis of Radioiodinated MIP-1095
The radiosynthesis of [123/124/131I]MIP-1095 is achieved through an iododestannylation

reaction of its trimethylstannyl precursor.[5]

Materials:

(S)-ditert-butyl2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-

2-yl)ureido)pentanedioate (trimethylstannyl precursor)

Na[123/124/131I]

Acidic oxidizing conditions (e.g., peracetic acid)

C18 Sep-Pak cartridges

Trifluoroacetic acid (TFA)

High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

The trimethylstannyl precursor is reacted with Na[123/124/131I] under acidic oxidizing

conditions. The radioiodination is most efficient at a pH range of 1-2 with a reaction time of

10 minutes.[6]

The reaction mixture, containing the radioiodinated tri-tert-butyl ester of MIP-1095, is purified

using C18 Sep-Pak cartridges to remove the remaining tin precursor and inorganic salts.[6]

The purified intermediate is then deprotected by treatment with trifluoroacetic acid to

hydrolyze the tert-butyl ester groups, yielding the final radioiodinated MIP-1095.

The final product is purified by HPLC to achieve a high radiochemical purity (>95%).
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This protocol describes a competitive binding assay to determine the affinity of MIP-1095 for

PSMA expressed on LNCaP cells.

Materials:

LNCaP human prostate cancer cells (PSMA-positive)

[123I]MIP-1095 (radioligand)

Non-radiolabeled MIP-1095 (competitor)

Binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2)

Gamma counter

Protocol:

LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are washed with binding buffer.

A fixed concentration of [123I]MIP-1095 is added to each well.

Increasing concentrations of non-radiolabeled MIP-1095 are added to the wells to compete

for binding with the radioligand.

The plates are incubated at 4°C for a specified time to reach binding equilibrium.

The cells are washed to remove unbound radioligand.

The cells are lysed, and the amount of bound radioactivity is quantified using a gamma

counter.

The data is analyzed to determine the IC50 value, which is then used to calculate the

inhibition constant (Ki).

Cellular Uptake and Internalization Assay
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This protocol is designed to evaluate the uptake and internalization of radioiodinated MIP-1095
into PSMA-expressing cells.

Materials:

LNCaP cells

[123I]MIP-1095

Cell culture medium

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and

internalized radioactivity.

Gamma counter

Protocol:

LNCaP cells are seeded in multi-well plates.

The cells are incubated with [123I]MIP-1095 at 37°C for various time points.

At each time point, the medium is removed, and the cells are washed.

To measure the internalized fraction, the cells are incubated with an acid wash buffer to strip

off surface-bound radioactivity. The supernatant containing the surface-bound fraction is

collected.

The cells are then lysed to release the internalized radioactivity.

Both the surface-bound and internalized fractions are measured using a gamma counter.

The percentage of internalized radioactivity relative to the total cell-associated radioactivity is

calculated.

Preclinical Biodistribution Studies in a Xenograft Mouse
Model
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This protocol outlines the procedure for assessing the in vivo biodistribution of radioiodinated

MIP-1095 in a prostate cancer xenograft mouse model.

Materials:

Immunocompromised mice (e.g., nude mice)

LNCaP cells for tumor xenograft implantation

[123I]MIP-1095

Saline for injection

Gamma counter

Protocol:

LNCaP cells are subcutaneously injected into the flank of immunocompromised mice to

establish tumor xenografts.

Once the tumors reach a suitable size, the mice are intravenously injected with a known

activity of [123I]MIP-1095.

At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are

euthanized.

Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys,

muscle, and bone) are harvested, weighed, and the radioactivity is measured using a

gamma counter.

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ

to determine the biodistribution profile of the radioligand. Specific binding to PSMA in vivo

can be confirmed by co-injection with a non-radiolabeled PSMA inhibitor or by using a

PSMA-negative cell line (e.g., PC3) as a control.[1]
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MIP-1095, labeled with 131I for therapeutic purposes, has undergone clinical evaluation in

patients with metastatic castration-resistant prostate cancer (mCRPC).

Phase I Trial (NCT03030885):

Objective: To determine the maximum tolerated dose, safety, tolerability, biodistribution, and

efficacy of 131I-MIP-1095.[5][7]

Patient Population: Men with mCRPC who were refractory to second-generation

antiandrogens and taxane chemotherapy.[5]

Design: An open-label, dose-escalation study.[7]

Results: The treatment was generally well-tolerated, with the most common adverse events

being grade 1-2 thrombocytopenia, anemia, leukopenia, and dry mouth.[5] A modest PSA

response was observed.[5]

Phase II Trial (NCT03939689):

Objective: To evaluate the efficacy and safety of 131I-MIP-1095 in combination with

enzalutamide.[8][9]

Patient Population: Chemotherapy-naïve mCRPC patients with PSMA-avid disease who had

progressed on abiraterone.[8][10]

Design: A multicenter, randomized, controlled trial where patients received either 131I-MIP-
1095 plus enzalutamide or enzalutamide alone.[8][10]

Primary Endpoint: Prostate-specific antigen (PSA) response rate (confirmed ≥50%

decrease).[10]

Compassionate Use Program:

Data from compassionate use of 131I-MIP-1095 in heavily pre-treated advanced prostate

cancer patients indicated that the treatment was well-tolerated and resulted in markedly

reduced PSA levels and bone pain after a single cycle.[8]
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Visualizations
Signaling and Experimental Workflows
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PSMA signaling enhances cell survival via the PI3K-AKT-mTOR pathway.
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Radiosynthesis Workflow of [131I]MIP-1095

Synthesis Steps
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Workflow for the radiosynthesis of [131I]MIP-1095.
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Preclinical Evaluation Workflow for MIP-1095

In Vitro Evaluation In Vivo Evaluation
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Workflow for the preclinical evaluation of MIP-1095.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6354225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6354225/
https://pubmed.ncbi.nlm.nih.gov/37812518/
https://pubmed.ncbi.nlm.nih.gov/37812518/
https://pubmed.ncbi.nlm.nih.gov/37812518/
https://patents.google.com/patent/WO2024133174A1/en
https://patents.google.com/patent/WO2024133174A1/en
https://www.clinicaltrialsarena.com/news/newsprogenics-initiates-phase-i-trial-of-1095-to-treat-metastatic-prostate-cancer-5740122/
https://www.clinicaltrialsarena.com/news/newsprogenics-initiates-phase-i-trial-of-1095-to-treat-metastatic-prostate-cancer-5740122/
https://investor.lantheus.com/news-releases/news-release-details/progenics-advances-1095-psma-targeted-therapeutic-candidate
https://investor.lantheus.com/news-releases/news-release-details/progenics-advances-1095-psma-targeted-therapeutic-candidate
https://investor.lantheus.com/news-releases/news-release-details/progenics-advances-1095-psma-targeted-therapeutic-candidate
https://synapse.patsnap.com/drug/1c7807b793f7440180213b59bbafdc80
https://clinicaltrials.gov/study/NCT03939689
https://www.benchchem.com/product/b1677151#mip-1095-as-a-urea-based-psma-ligand
https://www.benchchem.com/product/b1677151#mip-1095-as-a-urea-based-psma-ligand
https://www.benchchem.com/product/b1677151#mip-1095-as-a-urea-based-psma-ligand
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

